molecular formula C12H6Br4O B1628191 2,2',4,6'-Tetrabromodiphenyl ether CAS No. 189084-57-9

2,2',4,6'-Tetrabromodiphenyl ether

Cat. No.: B1628191
CAS No.: 189084-57-9
M. Wt: 485.79 g/mol
InChI Key: WKBBBTLDLKYGBI-UHFFFAOYSA-N
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Description

2,2’,4,6’-Tetrabromodiphenyl ether is an organic compound belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are widely recognized for their use as flame retardants in various consumer products, including electronics, textiles, and furniture. Due to their persistence in the environment and potential health impacts, PBDEs have garnered significant attention in scientific research.

Mechanism of Action

Target of Action

2,2’,4,6’-Tetrabromodiphenyl ether, also known as BDE-47, primarily targets the retina and thyroid gland . It disrupts retina morphologies and related gene expressions, affecting vision development . In the thyroid gland, BDE-47 interferes with hormone synthesis, reducing thyroid hormone circulation and tissue level .

Mode of Action

BDE-47 interacts with its targets by modulating the intracellular miRNA profile, small extracellular vesicle (sEV) biogenesis, and their miRNA cargo . It induces epigenetic effects in cells, altering the expression of a set of intracellular miRNAs involved in biological pathways regulating estrogen-mediated signaling and immune responses .

Biochemical Pathways

BDE-47 affects several biochemical pathways. It is biodegraded by fungi like Phanerochaete chrysosporium, with extracellular enzymes playing a crucial role in decomposition . The degradation process involves hydroxylation, leading to the formation of mono-hydroxylated PBDEs and bromophenols . BDE-47 also modulates pathways related to M1/M2 differentiation .

Pharmacokinetics

It is known that bde-47 has lipophilic and bioaccumulative characteristics , suggesting that it can be absorbed and accumulated in tissues. More research is needed to fully understand its ADME properties.

Result of Action

The action of BDE-47 leads to several molecular and cellular effects. It impairs retina morphologies and related gene expressions, affecting vision development . It also disrupts thyroid function, leading to reduced thyroid hormone circulation and tissue level . Moreover, BDE-47 can perturb the innate immune response, exacerbating pro-inflammatory responses .

Action Environment

BDE-47 is a prominent environmental pollutant detected in various environments and in animal and human tissues . Environmental factors like the presence of heavy metals can influence its action, efficacy, and stability . For instance, the presence of Cd2+ affects the biodegradation of BDE-47 by fungi .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,2’,4,6’-Tetrabromodiphenyl ether are not fully understood. Studies have shown that it can interact with various biomolecules. For instance, it has been found to affect the bioaccumulation ability of the marine diatom Skeletonema costatum under different N:P ratios .

Cellular Effects

2,2’,4,6’-Tetrabromodiphenyl ether has been shown to have significant effects on various types of cells. For example, it can modulate the intracellular miRNA profile, small extracellular vesicle (sEV) biogenesis, and their miRNA cargo, exacerbating the LPS-induced pro-inflammatory response in THP-1 macrophages . It also impairs macrophage and basophil activities .

Molecular Mechanism

The molecular mechanism of action of 2,2’,4,6’-Tetrabromodiphenyl ether involves several pathways. It has been found to modulate the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . It can also interfere with the biogenesis of sEVs, increasing their number and selecting a de novo population of sEVs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,6’-Tetrabromodiphenyl ether can change over time. For example, it has been shown to cause long-term reprogramming of lipid metabolism, including increased liver triglycerides and decreased blood triglycerides, and altered expression of metabolic genes in the liver .

Dosage Effects in Animal Models

The effects of 2,2’,4,6’-Tetrabromodiphenyl ether can vary with different dosages in animal models. For instance, low doses (0.2 mg/kg body weight) of this compound induce long-lasting up-regulation of ribosomal genes, suppression of Cd36 in liver and increase circulating triglycerides in blood, while moderated doses (≥1 mg/kg body weight) produce opposite long-lasting effects .

Metabolic Pathways

It has been found to be involved in the bioaccumulation process in marine diatoms, suggesting that it may interact with enzymes or cofactors involved in this process .

Transport and Distribution

It has been found to interfere with the biogenesis of sEVs, suggesting that it may interact with transporters or binding proteins involved in this process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,6’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. This process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process.

Industrial Production Methods: In industrial settings, the production of 2,2’,4,6’-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2’,4,6’-Tetrabromodiphenyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: Debromination reactions can occur, resulting in the removal of bromine atoms.

    Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Zero-valent metals like zinc or iron in the presence of reducing agents such as ascorbic acid.

    Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.

Major Products:

    Oxidation: Hydroxylated diphenyl ethers.

    Reduction: Lower-brominated diphenyl ethers or completely debrominated diphenyl ether.

    Substitution: Diphenyl ethers with different halogen substitutions.

Scientific Research Applications

2,2’,4,6’-Tetrabromodiphenyl ether has been extensively studied for its environmental impact and biological effects. Some key research applications include:

    Environmental Chemistry: Studying its persistence, distribution, and degradation in various environmental media.

    Toxicology: Investigating its effects on human health and wildlife, including endocrine disruption and neurotoxicity.

    Analytical Chemistry: Developing methods for detecting and quantifying PBDEs in environmental and biological samples.

    Material Science: Exploring its use as a flame retardant in polymers and other materials.

Comparison with Similar Compounds

2,2’,4,6’-Tetrabromodiphenyl ether is one of many PBDE congeners. Similar compounds include:

  • 2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47)
  • 2,2’,4,4’,5-Pentabromodiphenyl ether (BDE-99)
  • 2,2’,4,4’,6-Pentabromodiphenyl ether (BDE-100)

Uniqueness: Compared to other PBDEs, 2,2’,4,6’-Tetrabromodiphenyl ether has a unique bromination pattern that influences its chemical reactivity, environmental behavior, and biological effects. Its specific arrangement of bromine atoms can affect its persistence and toxicity, making it a compound of particular interest in environmental and health studies.

Properties

IUPAC Name

1,3-dibromo-2-(2,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-4-5-11(10(16)6-7)17-12-8(14)2-1-3-9(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBBBTLDLKYGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616285
Record name 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189084-57-9
Record name 2,2',4,6'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,6'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48056F316C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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